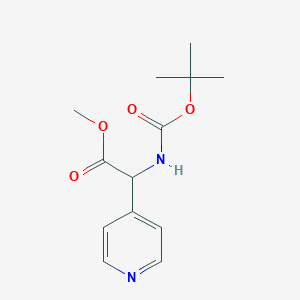
Methyl alpha-(Boc-amino)pyridine-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl alpha-(Boc-amino)pyridine-4-acetate” is a chemical compound with the IUPAC name methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate . It has a molecular weight of 266.3 . It appears as a white to tan solid .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for “Methyl alpha-(Boc-amino)pyridine-4-acetate” is 1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9/h5-8,10H,1-4H3,(H,15,17) .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
“Methyl alpha-(Boc-amino)pyridine-4-acetate” is a white to tan solid . It has a molecular weight of 266.3 and is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Methyl alpha-(Boc-amino)pyridine-4-acetate serves as an intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the formation of pyrazolo[4,3-b]pyridines, demonstrating its versatility in constructing complex heterocyclic frameworks. These compounds have potential applications in medicinal chemistry due to their structural resemblance to several biologically active molecules (Yakovenko et al., 2019).
Advancements in Organic Synthesis
Research has highlighted the utility of this compound in advancing organic synthesis methodologies. A study demonstrated its role in the efficient synthesis of heteroannulated 2-pyridinones, substituted 2-quinolinones, and coumarins from dehydroamino acid derivatives. This showcases its importance in the development of new synthetic strategies for constructing complex organic molecules, which could have implications for the pharmaceutical industry (Queiroz et al., 2008).
Application in Peptide Synthesis
Another application of Methyl alpha-(Boc-amino)pyridine-4-acetate is in the field of peptide synthesis. It has been used for the synthesis of redox derivatives of lysine, which are then incorporated into peptide assemblies to study photoinitiated electron or energy transfer. This research contributes to the understanding of biological processes and could lead to innovations in the design of bioactive peptides and proteins (McCafferty et al., 1995).
Coordination Chemistry and Material Science
In coordination chemistry and material science, Methyl alpha-(Boc-amino)pyridine-4-acetate has been involved in the formation of coordination polymers with unique properties. For example, its reaction with nickel compounds has led to the development of materials with potential applications in magnetism and catalysis. These findings open up new avenues for the use of this compound in creating materials with specific magnetic or catalytic properties (Suckert et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9/h5-8,10H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTJRVKDEASJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-(Boc-amino)pyridine-4-acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)
![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)
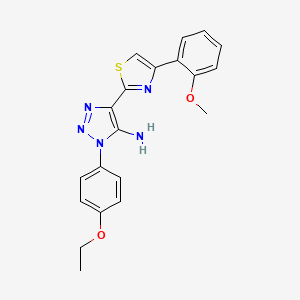
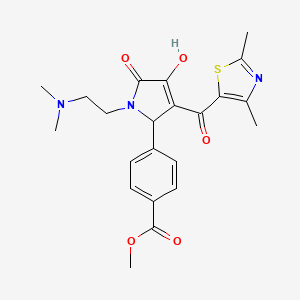
![(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B2746376.png)
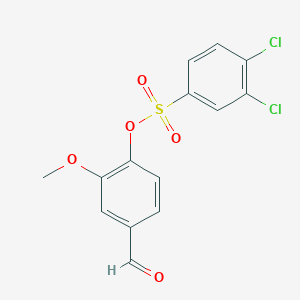
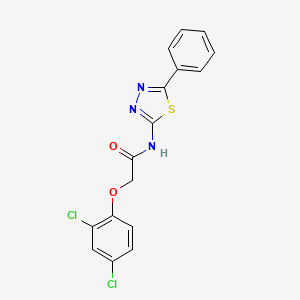
![2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2746381.png)

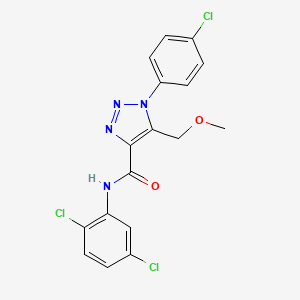
![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)
![2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2746387.png)
![Methyl 3-[{2-[(4-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2746389.png)